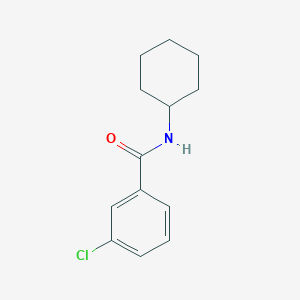

3-chloro-N-cyclohexylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLRIRXRCDDACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308500 | |

| Record name | 3-chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62250-56-0 | |

| Record name | NSC204517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are instrumental in determining the molecular structure of 3-chloro-N-cyclohexylbenzamide by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectra provide valuable information about its structure.

In the ¹H NMR spectrum, the aromatic protons typically appear as a multiplet in the range of δ 7.74–7.82 ppm. The cyclohexyl protons resonate as a multiplet between δ 1.13–1.70 ppm, while the NH proton is observed as a broad singlet around δ 5.82 ppm.

The ¹³C NMR spectrum shows the carbonyl carbon at approximately δ 166.5 ppm. The aromatic carbons resonate in the region of δ 125.1–138.0 ppm. rsc.org The signals for the cyclohexyl carbons appear at approximately δ 48.6 (CH), 33.1 (CH₂), 25.5 (CH₂), and 24.9 (CH₂) ppm. amazonaws.com

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.74–7.82 | Multiplet | Aromatic protons |

| ¹H | 5.82 | Broad Singlet | NH proton |

| ¹H | 1.13–1.70 | Multiplet | Cyclohexyl protons |

| ¹³C | 166.5 | - | Carbonyl carbon (C=O) |

| ¹³C | 135.2–128.5 | - | Aromatic carbons |

| ¹³C | 48.6 | - | Cyclohexyl CH |

| ¹³C | 33.1, 25.5, 24.9 | - | Cyclohexyl CH₂ |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands are observed. A broad band around 3305-3322 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. nsf.gov A sharp and intense absorption peak at approximately 1633-1677 cm⁻¹ is attributed to the C=O (carbonyl) stretching vibration. nsf.gov Other bands in the spectrum correspond to C-H, C-N, and C-Cl stretching and bending vibrations.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | ~3305-3322 | Stretch |

| C=O | ~1633-1677 | Stretch |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 237.72 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 237/239, reflecting the isotopic distribution of chlorine. The fragmentation pattern typically involves cleavage of the amide bond and fragmentation of the cyclohexyl and chlorobenzoyl moieties, although specific fragmentation data for this compound is not detailed in the provided search results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into C(4) chains extending along the nih.gov direction.

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₆ClNO |

| Formula weight | 237.72 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.4963 (6) |

| b (Å) | 11.4891 (7) |

| c (Å) | 12.5318 (11) |

| V (ų) | 1223.29 (16) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα |

| R-factor | 0.030 |

Data from Rauf et al. (2009) iucr.org

The solid-state conformation of this compound is non-planar. The mean plane of the amide group (–CONH–) is twisted relative to the benzene (B151609) ring, with a dihedral angle of 42.0(4)°. The amide group itself adopts a trans conformation, as indicated by the torsion angles C21—N1—C1—O1 of 2.9(02)° and C21—N1—C1—C11 of -174.88(11)°. This non-planar conformation is influenced by the steric hindrance introduced by the bulky cyclohexyl group.

Intermolecular Interactions and Crystal Packing

The solid-state structure and crystal packing of this compound are primarily dictated by distinct intermolecular forces, with hydrogen bonding playing a central role in defining the supramolecular architecture. nih.goviucr.org Crystallographic analysis reveals that the compound crystallizes in the orthorhombic system with the space group P 2₁ 2₁ 2₁. nih.goviucr.org

The most significant intermolecular interaction is the N—H⋯O hydrogen bond, which links adjacent molecules. iucr.orguni-frankfurt.de This interaction creates a robust, one-dimensional network. Specifically, the hydrogen atom of the amide group (N1–H1) forms a hydrogen bond with the carbonyl oxygen (O1) of a neighboring molecule. nih.gov This repeated interaction generates C(4) chains that propagate along the researchgate.net crystal axis. nih.goviucr.orgiucr.org The geometry of this key hydrogen bond has been precisely determined and is detailed in the table below. nih.gov

Table 1: Hydrogen-Bond Geometry for this compound

| D—H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯O1ⁱ | 0.868 (18) | 2.052 (18) | 2.9161 (15) | 173.3 (16) |

Symmetry code: (i) x+1/2, -y+1/2, -z+1. Data sourced from crystallographic studies. nih.gov

The fundamental crystallographic parameters for the compound are summarized in the following table.

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClNO |

| Molecular Weight | 237.72 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 8.4963 (6) |

| b (Å) | 11.4891 (7) |

| c (Å) | 12.5318 (11) |

| **Volume (ų) ** | 1223.29 (16) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα |

Data sourced from single-crystal X-ray diffraction analysis. nih.goviucr.org

Computational and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide profound insights into the electronic structure and properties of 3-chloro-N-cyclohexylbenzamide. These computational methods are essential for understanding its stability, reactivity, and potential interactions at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For benzamide (B126) derivatives like this compound, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311G(d,p) basis set, are employed to predict molecular geometries and thermochemical properties. These calculations can replicate experimental bond lengths with high accuracy, for instance, the C–Cl bond length is approximately 1.74 Å.

The substitution pattern on the benzamide scaffold significantly influences its conformation and electronic properties. The chlorine atom at the 3-position is noted to minimize steric hindrance with the cyclohexyl group, which in turn favors a more planar geometry of the aromatic ring. However, crystallographic data reveals that the molecule is not entirely planar. The dihedral angle between the mean plane of the amide group (–CONH–) and the benzene (B151609) ring is 42.0(4)°. nih.gov This non-planar arrangement can impact intermolecular interactions, such as reducing π-stacking compared to more planar analogues.

Natural Bond Orbital (NBO) analysis, a feature of DFT studies, helps in quantifying hyperconjugative interactions and the electron-withdrawing nature of the chloro substituent. The amide group itself is a crucial functional group, acting as both a hydrogen bond donor and acceptor, which is fundamental for its interactions with biological targets.

Table 1: Key Geometric and Electronic Parameters from DFT Calculations

| Parameter | Value | Significance |

|---|---|---|

| C–Cl Bond Length | ~1.74 Å | Reflects the strength and nature of the carbon-chlorine bond. |

| Dihedral Angle (Amide-Benzene) | 42.0(4)° | Indicates a non-planar conformation, affecting molecular packing and interactions. nih.gov |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.orgunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in understanding the electronic behavior and reactivity of a molecule. unesp.brresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich benzene ring and the amide group, while the LUMO would be influenced by the electron-withdrawing chloro-substituted benzene ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would show negative potential (red and yellow regions) around the oxygen and chlorine atoms, indicating their potential to act as hydrogen bond acceptors or engage in electrophilic interactions. Positive potential (blue regions) would be expected around the amide hydrogen, highlighting its role as a hydrogen bond donor. This analysis is crucial for predicting how the molecule will interact with biological receptors. researchgate.net

Theoretical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in predicting the most probable sites for electrophilic and nucleophilic attacks.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools to explore the interactions of this compound with biological macromolecules, providing insights into its potential mechanisms of action.

Ligand-protein docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor. auctoresonline.orgwalshmedicalmedia.com This technique is instrumental in drug discovery and design. For this compound, docking studies can elucidate its binding mode within the active site of potential protein targets, such as enzymes or receptors.

The process involves generating various conformations of the ligand and positioning them within the binding pocket of the protein. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies indicating more favorable interactions. ijmrhs.com Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, and van der Waals forces. auctoresonline.org For instance, the amide group of this compound can form crucial hydrogen bonds with amino acid residues in the receptor's active site, while the cyclohexyl and chlorophenyl groups can engage in hydrophobic and other non-covalent interactions. auctoresonline.org

Table 2: Potential Interactions in Ligand-Protein Docking

| Molecular Fragment | Potential Interaction Type | Interacting Partner in Protein |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Amino Acid Residues (e.g., Asp, Glu, Ser) |

| Amide C=O | Hydrogen Bond Acceptor | Amino Acid Residues (e.g., Arg, Lys, His) |

| Chlorophenyl Ring | π-π Stacking, Hydrophobic | Aromatic Amino Acids (e.g., Phe, Tyr, Trp) |

| Cyclohexyl Group | Hydrophobic | Aliphatic/Aromatic Amino Acids |

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from docking studies. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked pose and the flexibility of both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in drug discovery for designing more potent and selective molecules.

QSAR models, both 2D and 3D, have been extensively developed for various series of benzamide analogues to elucidate the structural requirements for their biological activities. These models correlate physicochemical properties and structural features of the molecules with their observed activities.

Several studies have focused on developing robust 3D-QSAR models for different classes of benzamide derivatives. For instance, a study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors resulted in a highly predictive 3D-QSAR model. benthamdirect.comresearchgate.netnih.govingentaconnect.com This model demonstrated an excellent correlation coefficient (r² = 0.99) and a high cross-validated correlation coefficient (q² = 0.85), indicating its statistical significance and predictive power. benthamdirect.comresearchgate.net The model highlighted that hydrophobic characteristics are crucial for HDAC inhibitory activity, suggesting that the inclusion of hydrophobic substituents could enhance the inhibitory potency. benthamdirect.comresearchgate.netnih.gov Furthermore, the presence of hydrogen bond donating groups was found to positively contribute to the activity, while electron-withdrawing groups had a negative influence. benthamdirect.comnih.gov

Another study focused on three-substituted benzamide derivatives as FtsZ inhibitors, an appealing target for antimicrobial agents. tandfonline.comnih.gov The developed 3D-QSAR model showed a good correlation coefficient (R² = 0.8319) and a cross-validated coefficient (Q² = 0.6213). tandfonline.comnih.gov Similarly, for N-methyl-4-(4-pyrazolidinyl) benzamides (MPBs) as ROCK1 inhibitors, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. nih.gov The CoMFA model yielded a q² of 0.616 and an R² of 0.972, while the best CoMSIA model showed a q² of 0.740 and an R² of 0.982, both demonstrating reliable predictability. nih.gov

In the context of N-[(3S)-Pyrrolidin-3-yl]benzamide derivatives as serotonin (B10506) reuptake inhibitors, a 2D-QSAR study identified that the presence of 2-methyl and 3-chloro substituents at the R2 position was beneficial for enhancing the activity. wisdomlib.org Conversely, an isopropyl group at the same position was found to be detrimental to the inhibitory activity. wisdomlib.org This highlights the importance of substituent size and electronegativity in modulating the biological activity of these compounds. wisdomlib.org

The development of these QSAR models provides a theoretical framework for the rational design of new, more potent benzamide derivatives with specific biological activities. nih.gov

Table 1: Statistical Parameters of 3D-QSAR Models for Benzamide Derivatives

| Derivative Class | Target | Model Type | r² / R² | q² / Q² | Reference |

| Aminophenyl benzamides | HDAC | Atom-based | 0.99 | 0.85 | benthamdirect.comresearchgate.net |

| Three-substituted benzamides | FtsZ | Atom-based | 0.8319 | 0.6213 | tandfonline.comnih.gov |

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | CoMFA | 0.972 | 0.616 | nih.gov |

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | CoMSIA | 0.982 | 0.740 | nih.gov |

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This "pharmacophore hypothesis" serves as a template for designing new molecules with desired activities.

Several studies have successfully generated pharmacophore models for various benzamide derivatives. For a series of 48 aminophenyl benzamide derivatives with HDAC inhibitory activity, a five-point pharmacophore model was developed. benthamdirect.comresearchgate.netnih.govingentaconnect.com This model consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, arranged with discrete geometries. benthamdirect.comresearchgate.netnih.govingentaconnect.com

In a study of three-substituted benzamide derivatives as FtsZ inhibitors, a five-featured pharmacophore model was generated from 97 molecules. tandfonline.comnih.gov This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.comnih.gov

For benzamide derivatives acting as glucokinase activators, a pharmacophore hypothesis (ADRR_1) was generated that encapsulated the essential features required for their activity. nih.govnih.gov Similarly, for benzamide derivatives as HBV capsid assembly modulators, various pharmacophore hypotheses were generated, and the best one was selected based on a combination of vector, site, and volume scores. jst.go.jp This selected hypothesis was then used for virtual screening to identify new potential inhibitors. jst.go.jp

The development of these pharmacophore models provides valuable insights into the key interaction points between the benzamide derivatives and their respective biological targets, guiding the design of novel and more effective compounds. nih.gov

Table 2: Features of Generated Pharmacophore Models for Benzamide Derivatives

| Derivative Class | Target | Number of Features | Pharmacophoric Features | Reference |

| Aminophenyl benzamides | HDAC | 5 | 2 Aromatic Rings, 2 H-bond Donors, 1 H-bond Acceptor | benthamdirect.comresearchgate.netnih.gov |

| Three-substituted benzamides | FtsZ | 5 | 2 Aromatic Rings, 1 H-bond Donor, 1 H-bond Acceptor, 1 Hydrophobic | tandfonline.comnih.gov |

| Benzamide derivatives | Glucokinase | Not specified | Aromatic Ring, H-bond Donor, H-bond Acceptor | nih.gov |

| Benzamide derivatives | HBV Capsid | Not specified | Not specified | jst.go.jp |

In Silico Prediction of Theoretical Profiles

In silico methods are computational approaches used to predict the properties of molecules, thereby reducing the time and cost associated with experimental studies. These predictions are particularly valuable in the early stages of drug discovery.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction has become an indispensable tool for evaluating the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. computabio.comnih.gov

Several studies have utilized in silico tools to predict the ADMET properties of benzamide derivatives. For a series of benzamide derivatives designed as glucokinase activators, ADME properties were evaluated, and the compounds were found to not violate Lipinski's rule of five, suggesting good drug-likeness. nih.gov Similarly, for N-(4-fluorophenylcarbamothioyl) benzamide derivatives, pharmacokinetic properties were predicted using the pKCSM program. jonuns.com The results indicated that these derivatives exhibited higher anticancer activity and better pharmacokinetic properties compared to the standard drug hydroxyurea. jonuns.com

In another study on 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives, the ADME and toxicity profiles were calculated using the SwissADME web tool. dovepress.com The results showed that the compounds had a respectable ADME profile with low gastrointestinal absorption and no blood-brain barrier penetration, indicating drug-like properties with only one violation of Lipinski's rule (molecular weight > 500). dovepress.com

These in silico predictions help in the early identification of compounds with favorable ADMET profiles, thereby increasing the success rate of drug development and minimizing the need for extensive animal testing. computabio.com

Table 3: Predicted ADMET Properties for Selected Benzamide Derivatives

| Derivative Class | Prediction Tool | Key Findings | Reference |

| Benzamide derivatives (Glucokinase activators) | Not specified | No violation of Lipinski's rule of five | nih.gov |

| N-(4-fluorophenylcarbamothioyl) benzamides | pKCSM | Higher anticancer activity and better pharmacokinetic properties than hydroxyurea | jonuns.com |

| 1,4-Dihydropyridine hybrid benzamides | SwissADME | Respectable ADME profile, low GI absorption, no BBB penetration | dovepress.com |

Understanding the chemical reactivity and stability of a compound is essential for its synthesis, storage, and formulation. In silico and experimental studies can provide valuable insights into these properties.

The chemical structure of this compound, featuring an amide functional group and a chlorine atom on the benzene ring, suggests its potential to undergo various chemical reactions. The presence of the chlorine atom, in particular, contributes to its reactivity, making it susceptible to nucleophilic substitution reactions. cymitquimica.com

Studies on the stability of benzamide derivatives have been conducted under various conditions. For instance, a study on strongly acidic N-triflylbenzamides, which are derivatives of benzoic acid, reported that these compounds were stable in dilute aqueous solutions. nih.govdtu.dk They also showed stability in 0.5 M aqueous NaOH, but very slowly degraded in 0.5 M aqueous HCl over several weeks. dtu.dk Another study using thermogravimetry (TG) and differential thermal analysis (DTA) on benzamide showed that it was stable up to approximately 100 °C, after which fusion and evaporation processes began. researchgate.net

The crystal structure of this compound has been determined, revealing that the mean plane of the amide group forms a dihedral angle of 42.0 (4)° with the benzene ring. nih.goviucr.org In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.goviucr.org Such structural information is crucial for understanding the compound's solid-state stability and intermolecular interactions.

Table 4: Stability of Benzamide Derivatives under Different Conditions

| Compound/Derivative Class | Condition | Stability | Reference |

| N-Triflylbenzamides | Dilute aqueous solution | Stable | nih.govdtu.dk |

| N-Triflylbenzamides | 0.5 M aqueous NaOH | Stable | dtu.dk |

| N-Triflylbenzamides | 0.5 M aqueous HCl | Very slow degradation over weeks | dtu.dk |

| Benzamide | Up to ~100 °C (Thermal) | Stable | researchgate.net |

Biological Activities and Mechanistic Research in Vitro & Molecular Level

Enzyme Inhibition Studies of Benzamide (B126) Derivatives

Benzamide scaffolds have been extensively investigated as inhibitors of several key enzymes implicated in a variety of diseases. The structural versatility of benzamides allows for modifications that can tune their potency and selectivity against different enzymatic targets.

Cholinesterase (AChE, BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the cholinergic nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Various benzamide derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.

In one study, a series of novel benzamide, nicotinamide, and cinnamamide derivatives were designed and synthesized. Their in vitro inhibitory effects on AChE and BuChE were assessed, with IC50 values ranging from 10.66 to 83.03 nM for AChE and 32.74 to 66.68 nM for BuChE. nih.govproquest.com For comparison, the reference drug tacrine had IC50 values of 20.85 nM and 15.66 nM against AChE and BuChE, respectively. nih.govproquest.com Molecular docking studies suggested that the most active compounds bind effectively within the active site of the AChE enzyme. nih.gov

Another study focused on N-benzyl benzamide scaffolds, which yielded selective sub-nanomolar inhibitors against BChE, with IC50 values ranging from picomolar to nanomolar. nih.gov These findings highlight the potential of the benzamide core in developing potent and selective cholinesterase inhibitors for neurodegenerative diseases. nih.gov Furthermore, some benzamide trimethoprim derivatives have also been evaluated as potential inhibitors of AChE. nih.gov For instance, the compound designated as JW8 was found to be the most active against AChE in its series, with an IC50 of 0.056 µM, comparable to the well-known inhibitor donepezil (IC50 = 0.046 µM). nih.govmdpi.comdntb.gov.ua

| Compound Series | Target Enzyme | IC50 Range | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | 10.66–83.03 nM | Tacrine | 20.85 nM |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | BuChE | 32.74–66.68 nM | Tacrine | 15.66 nM |

| N-benzyl benzamide Derivatives | BChE | pM to nM range | - | - |

| Benzamide Trimethoprim Derivative (JW8) | AChE | 0.056 µM | Donepezil | 0.046 µM |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents. tandfonline.comnih.gov Novel benzamide derivatives have been synthesized and evaluated for their HDAC inhibitory activity, with some compounds showing IC50 values in the range of 2-50 μM. acs.orgnih.gov Structure-activity relationship studies revealed that a 2'-substituent, such as an amino or hydroxy group on the benzanilide moiety, was essential for inhibitory activity. acs.orgnih.gov

Further research into benzamide-based derivatives identified key structural features for potent HDAC inhibition. tandfonline.com One study found that molecules with a CH3 or NH2 group at a specific position (R2) showed selective antiproliferative activity against cancer cells, but only those with the NH2 group demonstrated HDACI activity. tandfonline.com It was also noted that a shorter molecular length correlated with stronger HDAC inhibition. tandfonline.com The compound designated 7j was identified as the most potent inhibitor of HDAC1-3 in one study. nih.gov Another benzamide derivative, MS-275, showed a 30-fold stronger inhibitory activity (IC50: 4.8 μM) than the reference compound sodium butyrate (IC50: 140 μM). acs.org

| Compound | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| General Benzamide Derivatives | HDAC | 2–50 µM | - | - |

| MS-275 | HDAC | 4.8 µM | Sodium Butyrate | 140 µM |

| Compound 7j | HDAC isoforms | 0.65–1.70 µM | - | - |

Dihydrofolate Reductase (DHFR) Inhibition

Human dihydrofolate reductase (hDHFR) is an important target for cancer therapy. mdpi.com Benzamide derivatives incorporating a trimethoprim scaffold have been investigated as hDHFR inhibitors. nih.govmdpi.com In one study, all tested benzamides were active against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM. nih.govmdpi.com These derivatives showed greater activity than the parent compound trimethoprim (TMP), which had an IC50 of 55.26 µM under the same conditions. nih.govmdpi.com However, they were less active than the established DHFR inhibitor methotrexate (MTX), which has an IC50 of 0.08 µM. mdpi.com Molecular modeling studies indicated that the most promising derivatives, JW2 and JW8, interact with key residues in the enzyme's active site, such as Gly-117, Asn-64, and Arg-70. nih.gov

| Compound Series | Target Enzyme | IC50 Range | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Benzamide Trimethoprim Derivatives | hDHFR | 4.72–20.17 µM | Trimethoprim (TMP) | 55.26 µM |

| Benzamide Trimethoprim Derivatives | hDHFR | 4.72–20.17 µM | Methotrexate (MTX) | 0.08 µM |

β-secretase (BACE1) Inhibition

β-secretase (BACE1) is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.govnih.gov Several studies have explored benzamide derivatives as BACE1 inhibitors. One investigation of new benzamide compounds, designed as dual inhibitors for AChE and BACE1, identified a derivative, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), as the most active against the BACE1 enzyme, with an IC50 value of 9.01 µM. nih.gov This was compared to quercetin, a reference inhibitor, which had an IC50 of 4.89 µM. nih.gov

Another study designed and synthesized three series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives as BACE-1 inhibitors. nih.gov Preliminary structure-activity relationship analysis showed that the presence of a 2-amino-6H-1,3,4-thiadizine moiety and an α-naphthyl group was favorable for BACE-1 inhibition. nih.gov For instance, the benzamide derivative 3a showed 29.3% BACE-1 inhibition at 20 μg/mL, which was significantly more potent than related acetamide or propanamide derivatives. nih.gov

Rho-associated kinase-1 (ROCK1) Inhibition

Rho-associated kinase-1 (ROCK1) is a promising therapeutic target for various diseases, and benzamide derivatives have been widely reported as ROCK1 inhibitors. nih.govtandfonline.comtandfonline.com To better understand their pharmacological properties, a series of ROCK1 inhibitors derived from N-methyl-4-(4-pyrazolidinyl) benzamides (MPBs) were investigated using computational models. nih.govtandfonline.com These in silico studies, including 3D-QSAR models, pharmacophore models, and molecular docking, have provided theoretical direction for the rational design of novel ROCK1 inhibitors. nih.govtandfonline.com One study used a potent and selective benzamide inhibitor of Rho kinase, PF-4950834, to investigate the role of the enzyme in inflammatory processes. u-labex.com This compound was identified as an ATP-competitive, selective Rho kinase inhibitor. u-labex.com

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, benzamide derivatives have been studied for their ability to bind to and modulate the activity of various receptors.

Novel benzamide derivatives have been designed and synthesized as agonists for the sigma-1 receptor (S1R), which is a promising drug target for central nervous system (CNS) disorders. nih.gov Building on a previously identified S1R ligand, researchers developed new derivatives to optimize affinity and selectivity. nih.gov One compound exhibited high affinity for S1R with a Ki of 3.2 nM and a selectivity ratio of 190 over the sigma-2 receptor (S2R). mdpi.com A modification, the substitution with a chloro atom at the para position, improved the S1R affinity to a Ki of 1.7 nM and increased selectivity to 241. mdpi.com

Furthermore, benzamide derivatives have been evaluated as selective 5-HT(4) receptor agonists. nih.gov Modifications of a lead compound, 4-amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4ylmethyl]benzamide, showed that many derivatives with an ether or sulfide moiety in the side-chain exhibited high affinity for the 5-HT(4) receptor. nih.gov

| Compound Series | Target Receptor | Binding Affinity (Ki) | Selectivity (S2R/S1R) |

|---|---|---|---|

| Benzamide Derivative (Lead Compound 1) | Sigma-1 (S1R) | 3.2 nM | 190 |

| Para-chloro substituted Benzamide Derivative | Sigma-1 (S1R) | 1.7 nM | 241 |

| 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides | 5-HT(4) | High Affinity | - |

AMPA Receptor Binding Affinity

Research on the direct binding affinity of 3-chloro-N-cyclohexylbenzamide for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is not available in the reviewed scientific literature. Studies detailing the dissociation constant (Kd) or inhibitory concentration (IC50) of this specific compound at AMPA receptor binding sites have not been identified.

Sigma (σ) Receptor Subtype Binding

There is no specific data available from researched literature concerning the binding affinity of this compound for sigma (σ) receptor subtypes, including σ1 and σ2. Consequently, inhibitory constants (Ki) for this compound at these receptors have not been documented.

Histamine H3 Receptor Binding

Investigations into the binding profile of this compound at the histamine H3 receptor have not been reported in the available scientific literature. Therefore, its binding affinity for this receptor remains uncharacterized.

Dopamine D2 Receptor Antagonism

While direct studies on this compound are limited, research into structurally related N-cyclohexyl arylcarboxamides has shed light on their potential as dopamine D2 receptor antagonists. A study focused on a series of N-{[1-(4-aralkyl/ethylpiperazine-1-yl)cyclohexyl]methyl}arylcarboxamides, which share the N-cyclohexylbenzamide core structure, evaluated their D2 receptor antagonistic activity. chalcogen.ro The primary mechanism of action for D2 antagonists involves blocking the receptor, thereby inhibiting the effects of dopamine.

In this study, the in vivo D2 receptor antagonistic activity was assessed by observing the inhibition of apomorphine-induced chewing in rats. One of the synthesized compounds, designated as 1h, which is a cyclohexane-based arylcarboxamide, demonstrated significant potency. chalcogen.ro Although not identical to this compound, these findings suggest that the N-cyclohexylbenzamide scaffold is a viable pharmacophore for D2 receptor antagonism. The potency of these compounds was found to be influenced by the substitutions on the aryl ring. chalcogen.ro

| Compound | Structure | Dopamine D2 Antagonist Activity (ED50 in µmol/kg) |

|---|---|---|

| Compound 1h | Arylcarboxamide with N-cyclohexyl derivative | 5.94 |

| Reference Compound II | Previously reported cyclohexane-based D2 antagonist | 11.66 |

Serotonin (B10506) Transporter (SERT) and Monoamine Oxidase-A (MAO-A) Interactions

No specific research data was found regarding the interaction of this compound with the serotonin transporter (SERT) or its potential to inhibit monoamine oxidase-A (MAO-A).

Cellular Pathway Investigations

Modulation of Hypoxia-Inducible Factor 1 (HIF-1α) Pathways

Based on the available scientific literature, there are no studies investigating the effects of this compound on the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.

Effects on Cellular Proliferation (In Vitro Cancer Cell Lines)

There is no specific data from the reviewed sources detailing the effects of this compound on the cellular proliferation of in vitro cancer cell lines. Research on analogous compounds, however, indicates that the benzamide scaffold is a recurring motif in molecules designed to exhibit antiproliferative properties.

For instance, studies on N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have shown antiproliferative activity against HCV29T cancer cell lines, with effective concentrations in the range of 10.51-33.98 µg/mL nih.gov. Similarly, various amide derivatives of benzoic acids have been noted for their wide range of pharmacological effects, which include anti-cancer activities nanobioletters.com. The introduction of a cyclohexylamine (B46788) moiety into certain small molecule compounds has also been reported to significantly improve their antiproliferative activity researchgate.net. These findings suggest that the N-cyclohexylbenzamide core of the title compound could potentially serve as a pharmacophore for anti-cancer activity, though direct experimental evidence for this compound is currently lacking.

Table 1: Antiproliferative Activity of Related Benzamide Derivatives (Note: Data for this compound is not available. The following table is for illustrative purposes based on related compounds.)

| Compound Class | Cancer Cell Line | Activity Range |

| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T | 10.51-33.98 µg/mL nih.gov |

Antimicrobial and Antiviral Activities (In Vitro)

Specific studies on the antibacterial spectrum and mechanisms of this compound were not identified. However, the broader family of N-phenylbenzamides and related amide structures has been investigated for antimicrobial properties.

N-phenylbenzamide derivatives have demonstrated the potential to be developed as antibacterial agents, with studies showing they can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria nih.gov. Other research on N-benzamide derivatives has also reported antibacterial effects nanobioletters.com. Furthermore, cyclohexane derivatives, a key structural component of this compound, have been associated with antimicrobial activities researchgate.net. For example, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown potent activity against both Gram-positive and Gram-negative bacterial strains researchgate.net. While these findings point to the potential for antibacterial action within this chemical class, the specific activity of this compound remains to be elucidated.

Table 2: Antibacterial Activity of Related Compound Classes (Note: Data for this compound is not available. The following table is for illustrative purposes based on related compounds.)

| Compound Class | Bacterial Strain(s) | Activity Noted |

| N-phenylbenzamides | Staphylococcus aureus, Escherichia coli | Growth inhibition nih.gov |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive and Gram-negative strains | Potent activity researchgate.net |

Direct experimental data on the antifungal properties of this compound is not available. However, research into related chemical structures provides some context.

Studies on N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have included the determination of their Minimum Inhibitory Concentration (MIC) values against strains of Candida and other phytopathogenic fungi nih.gov. N-phenylbenzamides have also been explored for their potential as antifungal agents, with some derivatives showing activity against Candida albicans nih.gov. Additionally, certain N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have demonstrated promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium researchgate.net. These examples highlight the potential for antifungal activity within the broader class of N-substituted benzamides and cyclohexane-containing compounds, although specific data for this compound is absent.

Table 3: Antifungal Activity of Related Compound Classes (Note: Data for this compound is not available. The following table is for illustrative purposes based on related compounds.)

| Compound Class | Fungal Strain(s) | Activity Noted |

| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | Candida spp., phytopathogenic fungi | MIC values determined nih.gov |

| N-phenylbenzamides | Candida albicans | Growth inhibition nih.gov |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Candida albicans, Candida glabrata, Geotrichum candidium | Promising activity researchgate.net |

There is no information in the reviewed literature regarding the antiviral activity of this compound, specifically its effects on the influenza virus RNA-dependent RNA polymerase (RdRp) complex. The broader class of N-phenylbenzamide derivatives has been investigated as potential antiviral agents against other viruses, such as Enterovirus 71 nih.govnih.gov. These studies have identified some derivatives with activity in the low micromolar range nih.govnih.gov. Furthermore, various N-heterocyclic compounds have been explored for their antiviral properties against a range of viruses mdpi.com. While these studies indicate that the benzamide scaffold can be a starting point for the development of antiviral compounds, there is no direct evidence to suggest that this compound possesses activity against the influenza virus RdRp or any other virus.

Structure Activity Relationship Sar and Rational Design Principles

Correlating Structural Modifications with Biological Activity

The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on both the benzoyl ring and the N-alkyl/aryl group. For 3-chloro-N-cyclohexylbenzamide, the key components for SAR studies are the chlorophenyl ring, the amide linker, and the cyclohexyl moiety.

The Benzoyl Ring:

Position of the Chloro Substituent: The placement of the halogen on the phenyl ring is critical. Substitution at the meta-position (C-3), as in the title compound, influences the electronic properties and conformation of the molecule. Shifting the chlorine to the ortho- or para-positions would significantly alter the molecule's electronic distribution and steric profile, likely leading to different binding affinities and selectivities for a given biological target. nih.gov For instance, in some series of benzamide derivatives, para-substitution is found to be more potent than meta- or ortho-substitution. nih.gov

Nature of the Halogen: Replacing the chlorine atom with other halogens (F, Br, I) or with different electron-withdrawing or electron-donating groups would modulate the compound's lipophilicity and electronic character, thereby affecting its activity. nih.gov The "magic chlorine" is often valued in drug discovery for its ability to favorably alter metabolism and binding affinity. nih.govu-tokyo.ac.jp

The N-Cyclohexyl Group:

Size and Lipophilicity: The cyclohexyl group is a bulky, lipophilic moiety that likely interacts with a hydrophobic pocket in a target protein. pharmablock.com Modifications to this group, such as changing the ring size (e.g., to cyclopentyl or cycloheptyl) or introducing substituents, would directly impact the quality of this fit.

Conformation: As a rigid version of a flexible alkyl chain, the cyclohexyl group reduces the entropic penalty upon binding, which can lead to better affinity. pharmablock.com

The following table illustrates hypothetical SAR based on common medicinal chemistry principles applied to this scaffold.

| Compound | R1 (Benzoyl Ring) | R2 (Amide) | Hypothetical Relative Activity | Rationale |

| Parent | 3-Cl | Cyclohexyl | 1x | Reference compound. |

| Analog A | 4-Cl | Cyclohexyl | Variable | Change in substituent position alters electronic and steric interactions. nih.gov |

| Analog B | 3-CF₃ | Cyclohexyl | Variable | Trifluoromethyl group is a strong electron-withdrawing bioisostere of chlorine. nih.gov |

| Analog C | 3-Cl | Cyclopentyl | Likely Reduced | Smaller alkyl group may not optimally fill the hydrophobic pocket. |

| Analog D | 3-Cl | Phenyl | Variable | Aromatic ring offers different interactions (e.g., π-stacking) compared to the aliphatic cyclohexyl ring. pharmablock.com |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for this compound outlines the essential three-dimensional arrangement of features required for biological activity. Based on studies of related benzamide inhibitors, several key features can be identified. nih.govnih.govtandfonline.com

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor, crucial for anchoring the ligand to a target, often interacting with a hydrogen bond donor residue (e.g., an amino acid like Asn or Val). nih.govbohrium.com

Hydrogen Bond Donor: The amide N-H group acts as a hydrogen bond donor, providing another key interaction point. nih.govbohrium.com

Aromatic/Hydrophobic Feature: The 3-chlorophenyl ring provides a hydrophobic region that can engage in van der Waals or π-stacking interactions with aromatic residues of a target protein. nih.govbohrium.com

Hydrophobic Feature: The N-cyclohexyl group serves as a second, distinct hydrophobic feature, likely fitting into a specific hydrophobic pocket. Its three-dimensional nature allows for more extensive contact points compared to a flat aromatic ring. pharmablock.com

A typical pharmacophore model for a benzamide derivative might include one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. tandfonline.com For this compound, one of the aromatic features would be replaced by a general hydrophobic feature representing the cyclohexyl ring.

Strategies for Enhancing Selectivity and Potency (Molecular Design)

Improving the therapeutic profile of this compound involves strategic molecular modifications aimed at increasing potency for the desired target while minimizing off-target effects. tandfonline.comacs.orgnih.gov

Ring Substitution: Introducing additional substituents on the 3-chlorophenyl ring can enhance binding affinity. For instance, adding small alkyl or alkoxy groups could probe for additional hydrophobic pockets or hydrogen bonding opportunities. The goal is to achieve more extensive and specific interactions with the target protein. nih.gov

Conformational Constraint: The flexibility of the molecule can be reduced to lock it into a more bioactive conformation. This can be achieved by introducing cyclic structures or incorporating double bonds. For example, replacing the cyclohexyl group with a more rigid bicyclic system could improve potency by reducing the entropic cost of binding.

Systematic SAR Exploration: A systematic approach, as seen in the optimization of other benzamide series, involves creating a library of analogs where each part of the molecule is varied. acs.orgnih.gov This includes altering the substitution pattern on the phenyl ring and exploring a wide range of N-substituents (aliphatic, aromatic, heterocyclic) to build a comprehensive understanding of the SAR. nih.gov

Targeting Specific Pockets: If the structure of the biological target is known, molecular docking studies can be used to design modifications that specifically target sub-pockets within the binding site. For example, extending a substituent from the cyclohexyl ring to reach an adjacent pocket could significantly increase potency and selectivity. nih.gov

Bioisosteric Replacements and Scaffold Optimization

Bioisosteric replacement is a cornerstone of medicinal chemistry used to improve a lead compound's physicochemical and pharmacokinetic properties while retaining its biological activity. u-tokyo.ac.jpresearchgate.net This involves swapping functional groups with others that have similar steric and electronic properties.

Chlorine Bioisosteres: The chlorine atom can be replaced by other groups to fine-tune activity. Common bioisosteres for chlorine include the trifluoromethyl (-CF₃), cyano (-CN), and methyl (-CH₃) groups. nih.govcambridgemedchemconsulting.com Each replacement offers a different balance of lipophilicity, electronics, and metabolic stability.

Cyclohexyl Bioisosteres: The cyclohexyl group can be replaced to modulate lipophilicity or introduce new interaction points. A phenyl ring could be a bioisostere, offering potential for π-π interactions. pharmablock.com Saturated heterocyclic rings, such as piperidine (B6355638) or morpholine, could be used to improve solubility or introduce hydrogen bonding capabilities. pressbooks.pub Saturated bicyclic rings are also emerging as replacements for substituted phenyl rings to improve properties like metabolic stability and solubility. pressbooks.pubdomainex.co.uk

Amide Bond Bioisosteres: The central amide bond is metabolically susceptible to hydrolysis by proteases. It can be replaced with more stable mimics like triazoles, oxazoles, or ketones to improve bioavailability. pressbooks.pub

Scaffold Hopping: A more drastic approach is "scaffold hopping," where the entire 3-chlorobenzamide (B146230) core is replaced with a different chemical framework that maintains the key pharmacophoric features in the correct spatial orientation. mdpi.comnih.gov This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency or a better intellectual property position. acs.org

The table below summarizes potential bioisosteric replacements for different moieties of this compound.

| Molecular Moiety | Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Benzoyl Substituent | 3-Chloro | -CF₃, -CN, -CH₃ | Modulate electronics, lipophilicity, and metabolic stability. nih.govu-tokyo.ac.jp |

| Amide Linker | -CO-NH- | 1,2,4-Triazole, Ketone (-CO-CH₂-) | Increase metabolic stability against hydrolysis. pressbooks.pub |

| N-Substituent | Cyclohexyl | Phenyl, Piperidinyl, Bicyclo[1.1.1]pentane | Alter lipophilicity, solubility, and interaction type (e.g., π-stacking). pharmablock.compressbooks.pub |

| Phenyl Ring | Phenyl | Pyridyl, Thienyl | Introduce heteroatoms to modulate properties and serve as new interaction points. cambridgemedchemconsulting.com |

Emerging Research Directions and Future Perspectives

Development of Multi-Targeted Ligands Based on Benzamide (B126) Scaffolds

The complexity of multifactorial diseases like cancer and neurodegenerative disorders has highlighted the limitations of single-target drugs, propelling interest in Multi-Target-Directed Ligands (MTDLs). nih.govresearchgate.net MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, offering the potential for improved efficacy and a lower propensity for drug resistance. The benzamide framework is an attractive scaffold for MTDL design due to its synthetic tractability and its proven ability to interact with a wide range of biological targets. mdpi.com

Research into complex conditions like Alzheimer's disease has seen the development of benzamide derivatives that can inhibit multiple enzymes involved in its pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1). mdpi.comnih.gov For instance, certain novel benzamide compounds have demonstrated potent dual inhibitory activity against both AChE and BuChE. mdpi.com The N-cyclohexyl group, a key feature of 3-chloro-N-cyclohexylbenzamide, is a hydrophobic moiety that can enhance interactions within the hydrophobic regions of protein binding sites and has been identified as a valuable component in inhibitors targeting enzymes like BACE1 and BuChE. researchgate.net Similarly, in oncology, aryl urea scaffolds, which share structural similarities with benzamides, are being explored for the design of multitarget inhibitors against proteins like VEGFR-2 and PD-L1. nih.gov The N-benzylbenzamide structure has been identified as a promising merged pharmacophore for designing dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org

The future development of MTDLs based on the this compound scaffold could involve modifying its structure to incorporate additional pharmacophores, enabling simultaneous interaction with multiple disease-relevant targets.

Table 1: Examples of Multi-Targeted Benzamide Derivatives and Their Targets

| Compound Class | Target 1 | Target 2 | Disease Area |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) mdpi.com | Acetylcholinesterase (AChE) | β-secretase (BACE1) | Alzheimer's Disease |

| N-benzyl benzamide derivatives mdpi.com | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | Alzheimer's Disease |

| N-benzylbenzamides acs.org | Soluble Epoxide Hydrolase (sEH) | PPARγ | Inflammation/Metabolic Disease |

| 5-substituted indazoles nih.gov | Cholinesterases | BACE1 | Alzheimer's Disease |

Advanced Applications in Chemical Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems, providing invaluable insights into protein function and disease pathways. The benzamide scaffold is well-suited for the development of such tools. By incorporating reporter groups like fluorophores, benzamide derivatives can be transformed into probes for various applications, including fluorescence imaging and binding assays. nih.gov

For example, benzamide derivatives have been utilized in fluorescence probe techniques to study their interaction and binding with proteins like human and bovine serum albumins. nih.gov More complex probes have been designed by combining benzamide structures with fluorescent moieties like naphthalimide to create sensors for detecting specific metal ions, such as Al³⁺. rsc.org These probes often work by exhibiting a change in their fluorescent properties upon binding to the target, allowing for sensitive detection. rsc.org

Starting from the this compound structure, researchers can envision creating advanced chemical tools. The cyclohexyl group could be replaced with or linked to a fluorophore to generate a fluorescent probe. Such a probe could be used to visualize target engagement within cells or to quantify binding affinities in biochemical assays. The chloro-substituted benzene (B151609) ring offers a site for further chemical modification, allowing for the attachment of biotin tags for affinity purification studies or photo-crosslinkers to permanently label binding partners. These advanced tools would be instrumental in identifying the biological targets of this compound and elucidating its mechanism of action at a molecular level.

Innovative Synthetic Methodologies for Complex Benzamide Architectures

The synthesis of this compound has been reported via the reaction of 3-chlorobenzoyl isothiocyanate with cyclohexylamine (B46788). nih.gov A similar conventional method involves reacting benzoyl chloride with cyclohexylamine, often in the presence of a base. nih.gov While effective for simple structures, the exploration of the full potential of the benzamide scaffold requires more advanced and versatile synthetic methodologies to create complex architectures and diverse chemical libraries.

Modern organic synthesis offers several innovative strategies to construct complex benzamides:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields. For instance, N-substituted benzamides have been efficiently synthesized from benzoylthioureas under microwave irradiation, offering a rapid route to diverse products. researchgate.net

Flow Chemistry: The use of continuous flow reactors, such as the H-Cube Mini, allows for safe and efficient reactions like catalytic hydrogenations, which can be crucial for modifying benzamide scaffolds. nih.gov

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a powerful strategy for building molecular complexity. Rh(III)-catalyzed annulation reactions that proceed through C-H bond activation are being used to create fused heterocyclic systems from benzamide-related precursors. researchgate.net

Novel Coupling and Rearrangement Reactions: New methods are continually being developed for amide bond formation. One such approach involves a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines, which can be prepared from readily available nitriles, providing an alternative route to N-arylamides. mdpi.com Another strategy involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by lithium diisopropylamide (LDA), to form α-sulfenylated ketones without the need for transition-metal catalysts. nih.gov

These innovative methods pave the way for constructing novel and complex molecules based on the this compound architecture, enabling systematic exploration of structure-activity relationships.

Table 2: Comparison of Synthetic Methodologies for Benzamide Derivatives

| Method | Starting Materials | Key Features | Application |

|---|---|---|---|

| Conventional Acylation nih.govnih.gov | Acid Chloride, Amine | Simple, reliable for basic structures. | Standard synthesis of simple amides. |

| Microwave-Assisted Synthesis researchgate.net | Benzoylthiourea | Rapid heating, short reaction times, high yields. | Library synthesis, reaction optimization. |

| Hypervalent Iodine-Mediated Rearrangement mdpi.com | Benzonitrile, Amine | Accesses amides from nitriles via amidine intermediate. | Alternative route for N-arylamides. |

| Direct Alkylation nih.gov | Tertiary Benzamide, Methyl Sulfide | Transition-metal-free C-C bond formation. | Synthesis of complex ketones from amides. |

Integration of In Silico and Experimental Approaches in Benzamide Research

The synergy between computational (in silico) and experimental chemistry has become a driving force in modern chemical research and drug discovery. taylorfrancis.com This integrated approach is widely applied to the study of benzamide derivatives to accelerate the design-synthesize-test cycle, predict properties, and understand molecular interactions. nih.govmdpi.com

In silico methods play a crucial predictive role:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is used to estimate binding affinity and analyze key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent compounds. mdpi.comresearchgate.net Docking studies have been used to explore the binding of benzamide derivatives to targets like histone deacetylases (HDACs) and glucokinase. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net This method can provide insights into optimized molecular geometries, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, which are critical for understanding a compound's stability and interaction potential. researchgate.netjmchemsci.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify candidates with favorable drug-like characteristics early in the discovery process. jmchemsci.com

Experimental data is essential for validating these computational models. High-resolution crystal structures, obtained via X-ray crystallography, provide the ultimate benchmark for computational geometry optimization and docking studies. The crystal structure of this compound has been determined, providing precise data on its bond lengths, angles, and solid-state conformation. nih.gov This experimental information is invaluable for building and validating in silico models of this compound and its derivatives, ensuring that computational predictions are grounded in physical reality. By integrating the predictive power of in silico modeling with the empirical validation from synthesis and structural analysis, researchers can more efficiently explore the chemical space around the this compound scaffold to develop new molecules with desired properties.

Table 3: Crystal Data and Structure Refinement for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆ClNO |

| Molecular Weight | 237.72 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.4963 (6) |

| b (Å) | 11.4891 (7) |

| c (Å) | 12.5318 (11) |

| Volume (ų) | 1223.29 (16) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.030 |

| wR(F²) | 0.069 |

Q & A

Basic: What is the optimal synthetic route for 3-chloro-N-cyclohexylbenzamide, and how can impurities be minimized during purification?

Methodological Answer:

The compound is synthesized via a reaction between 3-chlorobenzoyl isothiocyanate and cyclohexylamine in acetone under ambient conditions. After stirring, the product is precipitated in acidified water (pH 4) and purified via column chromatography. Recrystallization from methanol/1,1-dichloromethane (1:10 v/v) yields high-purity crystals. Key steps include:

- Steam distillation of the starting material to ensure purity.

- pH control during precipitation to avoid side reactions.

- Column chromatography to separate the target compound from thiourea byproducts.

Fractional yield can be improved by optimizing solvent ratios and temperature during recrystallization .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using diffractometers (e.g., Stoe IPDS II) at low temperatures (e.g., 173 K) to reduce thermal motion artifacts. Refinement involves:

- SHELXL/SHELXS for structure solution and refinement, leveraging its robust algorithms for handling hydrogen bonding and disorder .

- Multi-scan absorption corrections (e.g., MULABS) to account for crystal imperfections.

- Riding hydrogen models for non-polar H atoms and free refinement for N–H groups .

Advanced: How do intermolecular N–H⋯O hydrogen bonds influence the crystal packing of this compound?

Methodological Answer:

The crystal structure exhibits C(4) chains along the [100] direction via N–H⋯O hydrogen bonds (N1–H1⋯O1; 2.9 Å). To analyze these interactions:

- Use Mercury Software to visualize hydrogen-bonding motifs and calculate geometric parameters (distance, angle).

- Compare with Bernstein’s classification of hydrogen-bond patterns to identify supramolecular synthons .

- Contrast with related benzamides (e.g., N-phenyl derivatives) to assess substituent effects on packing efficiency. For example, the dihedral angle between the amide group and benzene ring (42.0°) in this compound reduces π-stacking compared to planar analogs .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended. Key steps include:

- Geometry optimization using a 6-311G(d,p) basis set to replicate experimental bond lengths (e.g., C–Cl: 1.74 Å).

- Inclusion of exact exchange terms (e.g., Becke’s 1993 functional) to improve accuracy in thermochemical properties like atomization energies (<2.4 kcal/mol error) .

- Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects, particularly the electron-withdrawing nature of the chloro substituent.

Advanced: How can torsion angles and conformational analysis clarify the non-planarity of the amide group in this compound?

Methodological Answer:

The amide group adopts a trans conformation with torsion angles C21–N1–C1–O1 (2.9°) and C21–N1–C1–C11 (−174.88°). To assess non-planarity:

- Extract torsion angles from CIF files using PLATON or OLEX2 .

- Compare with benchmark values from Allen’s crystallographic database (e.g., typical trans-amide torsion angles: ±10–30°) .

- Use Hirshfeld surface analysis to evaluate steric effects from the cyclohexyl group, which forces the amide moiety out of plane.

Advanced: How does the substitution pattern (e.g., chloro vs. methoxy groups) affect the supramolecular architecture of N-cyclohexylbenzamide derivatives?

Methodological Answer:

Substituents alter hydrogen-bonding and van der Waals interactions:

- Chloro groups (as in this compound) favor directional N–H⋯O bonds and weak C–H⋯Cl contacts, forming 1D chains.

- Methoxy groups (e.g., in 4-methoxy analogs) introduce O–H⋯O interactions, leading to 2D sheets.

- Comparative analysis : Overlay CIF structures in CrystalMaker to quantify dihedral angles and packing coefficients. For example, 3-chloro derivatives show 88.5° dihedral angles between aromatic rings, whereas methoxy-substituted analogs exhibit near-planar arrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.